molecular formula C9H9BN2O4 B12450618 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid

Cat. No.: B12450618
M. Wt: 219.99 g/mol
InChI Key: VRFLJEAHEZQVTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methoxy group and an oxadiazole ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and borylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki–Miyaura coupling reactions.

    Bases: Such as potassium carbonate or cesium carbonate, used to deprotonate the boronic acid group.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed via Suzuki–Miyaura coupling.

    Phenols: Formed via oxidation of the boronic acid group.

    Amines: Formed via reduction of the oxadiazole ring.

Scientific Research Applications

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid in Suzuki–Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(1,2,4-oxadiazol-3-YL)phenylboronic acid is unique due to the presence of both a boronic acid group and an oxadiazole ring, which allows it to participate in a wide range of chemical reactions and exhibit significant biological activity. This combination of functional groups makes it a versatile compound in both organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C9H9BN2O4

Molecular Weight

219.99 g/mol

IUPAC Name

[3-methoxy-4-(1,2,4-oxadiazol-3-yl)phenyl]boronic acid

InChI

InChI=1S/C9H9BN2O4/c1-15-8-4-6(10(13)14)2-3-7(8)9-11-5-16-12-9/h2-5,13-14H,1H3

InChI Key

VRFLJEAHEZQVTQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)C2=NOC=N2)OC)(O)O

Origin of Product

United States

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